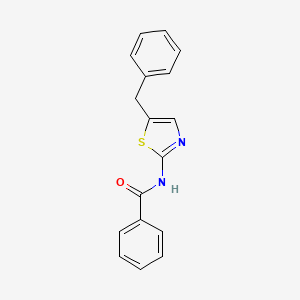![molecular formula C26H25NO4 B12136654 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a unique structure that combines features of indenoquinoline and dimethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione typically involves a multi-step process. One efficient method is a one-pot, three-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a catalyst such as CuO supported on a zeolite-Y catalyst . This reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and DNA interactions.
Mécanisme D'action
The mechanism of action of 10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furoquinolinedione: Another compound with a quinoline core, known for its enzyme inhibitory activity.
Isoxazoloquinolinedione: Similar in structure and function, also used as an enzyme inhibitor.
Pyrimido[4,5-b]quinoline: Known for its anticancer activity and diverse biological applications.
Uniqueness
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit TDP2 with high specificity makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
10-(3,4-dimethoxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C26H25NO4/c1-26(2)12-17-22(18(28)13-26)21(14-9-10-19(30-3)20(11-14)31-4)23-24(27-17)15-7-5-6-8-16(15)25(23)29/h5-11,21,23H,12-13H2,1-4H3 |
Clé InChI |
UCJIQKLZPHMZRU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136571.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136587.png)
![3-[(3-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136592.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136593.png)
![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12136603.png)
}-N-(4-bromopheny l)acetamide](/img/structure/B12136607.png)
![3-(furan-2-ylmethyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136624.png)
![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)


![N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12136655.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
